Ipabc

Descripción general

Descripción

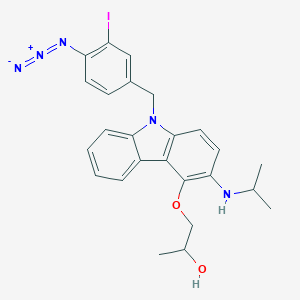

Ipabc, also known as this compound, is a useful research compound. Its molecular formula is C25H26IN5O2 and its molecular weight is 555.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ipabc, a compound of interest in the field of microbiology and pharmacology, has garnered attention due to its biological activity, particularly in the context of bacterial infections. This article explores the biological mechanisms, effects on host cells, and potential therapeutic applications of this compound, drawing from diverse research studies and findings.

This compound is primarily known for its role in modulating the activity of Type III Secretion Systems (T3SS) in pathogenic bacteria such as Shigella flexneri. T3SS is a critical virulence factor that allows bacteria to inject effector proteins directly into host cells, manipulating host cellular processes to facilitate infection.

- T3SS Activation : Upon contact with host cells, the T3SS is activated. Key proteins such as IpaB and IpaD play significant roles in sensing host cells and regulating the secretion of other effector proteins like IpaC .

- Host Cell Interaction : The injection of these effectors alters host cell functions, leading to apoptosis or inflammation depending on the cell type targeted. For instance, IpaB can activate caspase-1, promoting apoptosis in macrophages while allowing epithelial cells to survive longer during infection .

Biological Effects

The biological effects of this compound can be categorized based on its impact on different cell types:

- Epithelial Cells : Infected epithelial cells remain viable for extended periods post-infection despite metabolic stress caused by intracellular growth .

- Macrophages : The interaction with macrophages leads to cell death and the release of pro-inflammatory cytokines like IL-1β and IL-18, which recruit immune cells to the site of infection .

Case Studies

Several studies have investigated the biological activity of this compound in various contexts:

- Study 1 : A study analyzed gene expression profiles during S. flexneri infection in HeLa and U937 cells, revealing significant down-regulation of certain genes associated with iron acquisition and metabolic processes during intracellular growth .

- Study 2 : Another research focused on the inhibition of T3SS assembly by small-molecule inhibitors, demonstrating that compounds targeting this system could effectively reduce bacterial virulence and enhance host cell survival .

Data Table: Summary of Biological Activities

Research Findings

Recent findings highlight the potential therapeutic applications of targeting this compound-related pathways:

- Antiviral Strategies : By inhibiting T3SS components, researchers are exploring ways to develop new antiviral therapies that could mitigate bacterial infections without harming host tissues .

- Immunomodulation : Understanding how this compound influences immune responses may lead to novel approaches for managing inflammatory diseases associated with bacterial infections.

Propiedades

IUPAC Name |

1-[9-[(4-azido-3-iodophenyl)methyl]-3-(propan-2-ylamino)carbazol-4-yl]oxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26IN5O2/c1-15(2)28-21-10-11-23-24(25(21)33-14-16(3)32)18-6-4-5-7-22(18)31(23)13-17-8-9-20(29-30-27)19(26)12-17/h4-12,15-16,28,32H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHGQPWNZHWXEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C2=C(C=C1)N(C3=CC=CC=C32)CC4=CC(=C(C=C4)N=[N+]=[N-])I)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26IN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50906280 | |

| Record name | 1-({9-[(4-Azido-3-iodophenyl)methyl]-3-[(propan-2-yl)amino]-9H-carbazol-4-yl}oxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50906280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101515-09-7 | |

| Record name | (4-Azido-3-iodobenzyl)carazolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101515097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-({9-[(4-Azido-3-iodophenyl)methyl]-3-[(propan-2-yl)amino]-9H-carbazol-4-yl}oxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50906280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.